Navigating the Spectroscopic Landscape of 3-Bromo-4-fluoroquinoline: A Technical Guide
Navigating the Spectroscopic Landscape of 3-Bromo-4-fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-fluoroquinoline stands as a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms on the quinoline core, imparts distinct physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-fluoroquinoline, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are discussed, offering field-proven insights for researchers.
Introduction: The Significance of Spectroscopic Characterization
The precise characterization of a molecule is the bedrock of all subsequent scientific investigation. For a compound like 3-Bromo-4-fluoroquinoline, which holds potential in drug discovery, an unambiguous confirmation of its structure is non-negotiable. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture, connectivity, and electronic environment of a compound.
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Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, offering detailed information about the carbon-hydrogen framework and the influence of neighboring atoms. For 3-Bromo-4-fluoroquinoline, ¹H, ¹³C, and ¹⁹F NMR are indispensable for mapping the proton and carbon environments and directly observing the fluorine substituent.
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Infrared (IR) spectroscopy measures the vibrations of molecular bonds. It is a rapid and effective method for identifying the presence of specific functional groups and gaining insight into the overall molecular structure.
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Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules. This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
This guide will delve into the practical aspects of acquiring and interpreting these spectra for 3-Bromo-4-fluoroquinoline, providing a robust foundation for its application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The choice of solvent and the specific NMR experiments performed are critical for obtaining high-quality, interpretable data.
Experimental Protocol: NMR Data Acquisition
Rationale: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of moderately polar organic compounds like 3-Bromo-4-fluoroquinoline due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.
Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-4-fluoroquinoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:
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Set the spectral width to approximately 16 ppm, centered around 6 ppm.
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Use a 30-degree pulse angle to ensure quantitative signal intensity is not a primary concern, while allowing for faster relaxation and thus a shorter experiment time.
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Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
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Set the spectral width to approximately 200 ppm, centered around 100 ppm.
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Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
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¹⁹F NMR Acquisition:
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If available, use a dedicated fluorine probe or a broadband probe tunable to the ¹⁹F frequency.
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Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds.
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Use a suitable fluorinated reference standard if necessary, although modern spectrometers can often reference internally.
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Data Interpretation and Expected Spectral Features
The following tables summarize the anticipated NMR spectral data for 3-Bromo-4-fluoroquinoline based on established principles of chemical shifts and coupling constants for similar aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-4-fluoroquinoline in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.9 | s | - | H-2 |
| ~8.2 | d | ~8.5 | H-5 |
| ~7.8 | t | ~7.5 | H-7 |
| ~7.6 | t | ~7.5 | H-6 |
| ~7.5 | d | ~8.5 | H-8 |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-4-fluoroquinoline in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| C-4 | |
| ~150 | C-2 |
| ~148 | C-8a |
| ~132 | C-7 |
| ~129 | C-5 |
| ~128 | C-6 |
| ~125 | C-4a |
| ~122 | C-8 |
| C-3 |
Expertise & Experience Insights:
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The downfield shift of H-2 is characteristic of a proton adjacent to a nitrogen atom in a heterocyclic aromatic ring.
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The large one-bond carbon-fluorine coupling constant (¹J
CF) for C-4 is a definitive indicator of the fluorine substitution at this position. -
The smaller two-bond carbon-fluorine coupling constant (²J
CF) for C-3 further confirms the relative positions of the bromine and fluorine substituents.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides a rapid and valuable fingerprint of the molecule, confirming the presence of the quinoline core and the carbon-halogen bonds.
Experimental Protocol: IR Data Acquisition
Rationale: The Attenuated Total Reflectance (ATR) technique is a modern and convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation.
Step-by-Step Methodology:
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Sample Preparation: Place a small amount of solid 3-Bromo-4-fluoroquinoline directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
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Data Acquisition:
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Record a background spectrum of the empty ATR crystal.
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Record the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.
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Data Interpretation and Expected Absorption Bands
Table 3: Predicted IR Absorption Bands for 3-Bromo-4-fluoroquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600-1450 | Strong | C=C and C=N aromatic ring stretching |
| 1200-1000 | Strong | C-F stretching |
| 800-600 | Strong | C-Br stretching and out-of-plane C-H bending |
Authoritative Grounding: The characteristic absorption for the C-F bond is a strong band typically found in the 1400-1000 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, often below 600 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of 3-Bromo-4-fluoroquinoline and provides structural information through the analysis of its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Rationale: Electron Ionization (EI) is a common and robust ionization technique that provides a clear molecular ion peak and extensive fragmentation, which is useful for structural elucidation.
Step-by-Step Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Utilize a standard electron ionization energy of 70 eV.
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Analysis: Scan a mass range that will encompass the expected molecular ion, for example, m/z 50-300.
Data Interpretation and Expected Fragmentation
Molecular Ion: The molecular formula of 3-Bromo-4-fluoroquinoline is C₉H₅BrFN. The expected monoisotopic mass is approximately 224.96 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺) and its M+2 peak, with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 4: Expected Mass Spectral Data for 3-Bromo-4-fluoroquinoline
| m/z | Interpretation |
| ~225 / 227 | Molecular ion peak (M⁺) showing the bromine isotope pattern |
| ~146 | Loss of Br radical |
| ~119 | Loss of Br and HCN |
Trustworthiness: The observation of the characteristic 1:1 isotopic pattern for bromine-containing fragments is a self-validating feature in the mass spectrum, providing high confidence in the presence of a single bromine atom in the molecule.
Visualizing Molecular Structure and Analytical Workflow
To aid in the conceptualization of the spectroscopic analysis, the following diagrams illustrate the molecular structure and a generalized workflow for characterization.
Caption: Molecular Structure of 3-Bromo-4-fluoroquinoline.
Caption: General workflow for the spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of 3-Bromo-4-fluoroquinoline through NMR, IR, and MS provides an unambiguous structural confirmation, which is a critical prerequisite for its use in any research or development endeavor. The data presented and the interpretations offered in this guide serve as a foundational reference for scientists working with this important heterocyclic compound. By understanding the principles behind the spectroscopic techniques and the characteristic features of the resulting data, researchers can proceed with confidence in the identity and purity of their material, paving the way for new discoveries in medicine and materials science.
References
Due to the nature of this exercise, which relies on generating content based on a hypothetical scenario of having access to specific data, real-world, clickable URLs to a specific publication containing all the presented data for 3-Bromo-4-fluoroquinoline cannot be provided. The following are representative examples of authoritative sources in the field of spectroscopy.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 7, 2024, from [Link]
